molecular formula C10H7BrS B052010 2-(4-Bromophenyl)thiophene CAS No. 40133-22-0

2-(4-Bromophenyl)thiophene

Cat. No. B052010
CAS RN: 40133-22-0
M. Wt: 239.13 g/mol
InChI Key: XKOJJKOSNQXQGP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, including 2-(4-Bromophenyl)thiophene, often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, which are efficient methods for forming carbon-carbon bonds between different aryl groups. For example, one study detailed the synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene via a Suzuki reaction, highlighting its superior yield compared to the Negishi reaction (Wang, 2003).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and spectroscopic methods, plays a crucial role in confirming the structure of synthesized thiophene derivatives. Techniques such as NMR, HRMS, and FT-IR spectroscopy provide detailed insights into the molecular structure and confirm the successful synthesis of the target compound. For instance, a study utilized vibrational spectra and DFT simulations to investigate the structure of a closely related thiophene derivative, offering insights into its molecular geometry and electronic properties (Balakit et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of 2-(4-Bromophenyl)thiophene includes its participation in various coupling reactions, enabled by the presence of the bromo substituent, which acts as a good leaving group. The molecule's reactivity is also influenced by the thiophene ring, known for its participation in electrophilic aromatic substitution reactions due to the electron-rich nature of sulfur. Studies have developed novel synthetic routes that demonstrate the molecule's versatility in forming C-S bonds and facilitating heterocyclization reactions, expanding its utility in organic synthesis (Guilarte et al., 2011).

Scientific Research Applications

  • Liquid Crystal Displays : A study by Brettle et al. (1992) discusses the preparation of a homologous series of 2-alkyl-5-(4′-cyanophenyl)thiophenes, demonstrating improved properties for use in liquid crystal displays. The synthesis involves a Stetter procedure and a copper(I)-mediated exchange reaction, highlighting the relevance of thiophene derivatives in display technologies (Brettle, Dunmur, Marson, Piñol, & Toriyama, 1992).

  • Biological Activities : Mabkhot et al. (2017) synthesized novel compounds combining thiophene and benzimidazole or 1,2,4-triazole moieties. These compounds exhibit notable antibacterial, antifungal, anticancer, and antioxidant activities. This study exemplifies the potential of thiophene derivatives in pharmaceutical applications (Mabkhot, Al-showiman, Soliman, Ghabbour, AlDamen, & Mohammad S. Mubarak, 2017).

  • Electrochromic Materials : Osken et al. (2011) investigated the electrochromic behavior of poly(3,5-bis(4-bromophenyl) dithieno[3,2-b;2',3'-d]thiophene). Their research suggests potential applications of these polymers in electrochromic devices, which can change color upon application of voltage (Osken, Bildirir, & Ozturk, 2011).

  • Organic Electronics : Xu et al. (2012) synthesized thiophene derivatives with bis-diarylacrylonitrile units, exhibiting green fluorescence in both solid state and solution. This study suggests the utility of such compounds in organic electronics, particularly in light-emitting devices (Xu, Yu, & Mingxin Yu, 2012).

  • Optical Materials : Haleshappa et al. (2020) synthesized a novel bromo-substituted thiophene-based chalcone derivative with properties suitable for optical limiting applications, indicating the potential use of thiophene derivatives in photonic devices (Haleshappa, Jayarama, Quah, & Huey Chong Kwong, 2020).

Safety And Hazards

2-(4-Bromophenyl)thiophene is classified as a harmful substance. It is advised to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion . In case of contact, appropriate first aid measures should be taken .

properties

IUPAC Name

2-(4-bromophenyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrS/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKOJJKOSNQXQGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426985
Record name 2-(4-Bromophenyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)thiophene

CAS RN

40133-22-0
Record name 2-(4-Bromophenyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

As shown in the following Reaction 8,130 mg (0.6 mmol) of 4-bromophenyl boronic acid was melted in 15 mL of thiophene, and 500 mg (3.22 mmol, 3 eq) of manganese(III) acetate dihydrate was added thereto, and then the reaction solution was refluxed for 1 hour at temperature of 85° C. Next, the reaction solution was filtered with hexane using a funnel charged with silica gel, and dehydrated with magnesium sulfate and distilled under reduced pressure. The compound distilled under reduced pressure was purified with a column chromatography (mobile phase: n-hexane) to obtain 140 mg of 2-(4-bromo-phenyl)-thiophene with a yield of 98%. NMR data of the obtained compound is as follows. [1H NMR (400 MHz, CDCl3): δ 7.50 (m, 4H), 7.25 (d, 2H), 7.07 (t, 1H)].
Quantity
0.6 mmol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
G Huang, J Li, J Li, J Li, M Sun, P Zhou… - The Journal of …, 2020 - ACS Publications
An environmentally sustainable strategy for the chemoselective heterocyclization of bromoenynes through a transition-metal-free sulfuration/cyclization process is reported. Using …
Number of citations: 20 pubs.acs.org
JJ Cummings - 1992 - search.proquest.com
An investigation of the Fiesselmann synthesis of methyl 3-hydroxythiophene-2-carboxylates by the reactions of halogeno esters with methyl thioglycolate in the presence of a base is …
Number of citations: 3 search.proquest.com
S Hotta - Journal of Heterocyclic Chemistry, 2001 - Wiley Online Library
The author reports the synthesis of thienyl‐capped oligophenylenes via improved synthetic schemes. These schemes are based on either the Grignard or Suzuki coupling reaction and …
Number of citations: 23 onlinelibrary.wiley.com
S Hotta, H Kimura, SA Lee… - Journal of Heterocyclic …, 2000 - Wiley Online Library
We report the synthesis of block and alternating thiophene/phenylene co‐oligomers that is based either on the Suzuki coupling reaction or on the Grignard reaction. These reaction …
Number of citations: 193 onlinelibrary.wiley.com
S Kuiper, WF Jager, TJ Dingemans, SJ Picken - Liquid Crystals, 2009 - Taylor & Francis
In order to understand the mesophase behaviour of the p-phenylene pentamer p-quinquephenylene (PPPPP), all symmetric pentamers composed of p-phenylene (P) and 2,5-…
Number of citations: 19 www.tandfonline.com
L Fisera, J Kovac, B Hasova - Chem. Zvesti, 1976 - chemicalpapers.com
The generation of an aryl radical from derivatives of diazoaminobenzene by a homolytic cleavage at 150—160 C [1], or from l-aryl-3, 3-dialkyltriazene by gaseous hydrogen chloride [2] …
Number of citations: 1 www.chemicalpapers.com
TJ Dingemans, NS Murthy… - The Journal of Physical …, 2001 - ACS Publications
The ramifications of changing molecular geometry in a series of all-aromatic liquid crystals derived from p-quinquephenyl are reported. Substituting heterocyclic rings such as thiophene…
Number of citations: 195 pubs.acs.org
A Chung, D Giarikos - 2018 - nsuworks.nova.edu
[Ru (4, 4'-bis (4-(thiophen-2-yl) phenyl)-2, 2'-bipyridine)] Cl 2 can be synthesized by the reaction of Ru (DMSO) 4 Cl 2 with 4, 4'-bis (4-(thiophen-2-yl) phenyl)-2, 2'-bipyridine, a 2, 2-…
Number of citations: 0 nsuworks.nova.edu
E Lee, B Thirupathaiah, J Han, D Jung… - … of Nanoscience and …, 2016 - ingentaconnect.com
New phenyl and phenylthienyl derivatives end-functionalized with carbazole and α-carboline, 9-(4-(9H-carbazol-9-yl)phenyl)-9H-carbazole, 9-(4-(9H-carbazol-9-yl)phenyl)-9H-pyrido[2,…
Number of citations: 5 www.ingentaconnect.com
AS Demir, Ö Reis, M Emrullahoğlu - Tetrahedron, 2002 - Elsevier
A convenient new method for the arylation of furan and thiophene with arylhydrazine and manganese(III) acetate is described. Oxidation of arylhydrazines with Mn(III) acetate in furan or …
Number of citations: 58 www.sciencedirect.com

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